molecular formula C12H13BrN2O3S B2478923 2-bromo-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide CAS No. 1903541-00-3

2-bromo-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide

Cat. No. B2478923
CAS RN: 1903541-00-3
M. Wt: 345.21
InChI Key: WGIGDDFSRKWBSW-UHFFFAOYSA-N
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Description

“2-bromo-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide” is a compound that belongs to the family of isoxazoles . Isoxazoles are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . They are known for their wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

The synthesis of isoxazole derivatives like “2-bromo-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide” has been a subject of research for many years . The most common methods for the synthesis of isoxazoles involve the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Chemical Reactions Analysis

Isoxazoles can undergo a variety of reactions. The presence of the labile N–O bond in the isoxazole ring allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .

Scientific Research Applications

Cancer Research

This compound has shown potential as a BRD4 bromodomain inhibitor . BRD4 is a protein associated with various cancers, including acute myeloid leukemia, triple-negative breast cancer, and prostate cancer . By inhibiting BRD4, this compound can potentially disrupt the growth and survival of cancer cells, making it a valuable tool in cancer research and drug development.

Epigenetics

In the field of epigenetics, this compound can be used to study the regulation of gene expression through histone acetylation. Bromodomains, like BRD4, read acetylated lysine residues on histones, influencing chromatin structure and gene transcription . By inhibiting these bromodomains, researchers can explore the mechanisms of gene regulation and the role of histone modifications in various biological processes.

Inflammation Studies

BRD4 is also implicated in inflammatory diseases. This compound’s ability to inhibit BRD4 makes it useful for studying the molecular pathways involved in inflammation . It can help identify new therapeutic targets and develop treatments for inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

Neurodegenerative Diseases

Research has suggested that bromodomain inhibitors may have therapeutic potential in neurodegenerative diseases like Alzheimer’s and Parkinson’s . By modulating gene expression and protein interactions, this compound could help in understanding the pathophysiology of these diseases and developing new treatment strategies.

Drug Development

The compound’s structure and activity profile make it a candidate for drug development . Its ability to bind to specific protein targets with high affinity can be leveraged to design new drugs with improved efficacy and safety profiles. This application is particularly relevant in the development of targeted therapies for various diseases.

Pharmacokinetics and Drug Metabolism

Studies on this compound can provide insights into its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion . Understanding these properties is crucial for optimizing drug formulations and dosing regimens, ensuring that new drugs are both effective and safe for clinical use.

Molecular Docking Studies

The compound can be used in molecular docking studies to predict its binding affinity and interaction with various protein targets . These studies are essential for rational drug design, allowing researchers to identify promising compounds and optimize their structures for better therapeutic outcomes.

Chemical Biology

In chemical biology, this compound can serve as a tool to probe biological systems and understand the function of specific proteins and pathways . By selectively inhibiting BRD4, researchers can dissect the roles of this protein in different cellular processes and disease states, contributing to a deeper understanding of cellular biology.

These applications highlight the versatility and importance of 2-bromo-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide in scientific research, particularly in the fields of cancer, epigenetics, inflammation, neurodegenerative diseases, drug development, pharmacokinetics, molecular docking, and chemical biology.

If you have any specific questions or need further details on any of these applications, feel free to ask!

Synthesis, evaluation and in silico studies of novel BRD4 bromodomain inhibitors

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This will help in the development of clinically viable drugs using this information .

properties

IUPAC Name

2-bromo-N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3S/c13-11-5-1-2-6-12(11)19(16,17)15-7-3-4-10-8-14-18-9-10/h1-2,5-6,8-9,15H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIGDDFSRKWBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCCC2=CON=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide

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